molecular formula C13H18N2O2S2 B2745769 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-phenylurea CAS No. 2415525-87-8

1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-phenylurea

Cat. No. B2745769
CAS RN: 2415525-87-8
M. Wt: 298.42
InChI Key: ZBFVQJNFWOVKDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-phenylurea, also known as DTPU, is a chemical compound that has been studied for its potential use in scientific research. It has been shown to have a variety of biochemical and physiological effects and may have applications in a range of fields, including medicine, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-phenylurea is not fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of various signaling pathways. It may also act as a free radical scavenger, reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, and may have potential as a chemotherapeutic agent. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, and may have applications in the treatment of conditions such as arthritis and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-phenylurea in lab experiments is its potential as a chemotherapeutic agent. Additionally, its antioxidant and anti-inflammatory properties may make it useful in the study of these conditions. However, this compound is a complex compound to synthesize, and may not be readily available for use in lab experiments.

Future Directions

There are several future directions for research on 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-phenylurea. One potential avenue is the study of its potential as a chemotherapeutic agent, particularly in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various conditions. Finally, research into the synthesis of this compound and related compounds may lead to the development of new drugs with even greater potential for scientific research.

Synthesis Methods

The synthesis of 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-phenylurea involves several steps, including the reaction of 1,4-dithiane-2,5-diol with phenyl isocyanate to form the intermediate 1,4-dithiane-2,5-diylbis(phenylcarbamate). This intermediate is then reacted with formaldehyde to form the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-phenylurea has been studied for its potential use in a variety of scientific research applications. It has been shown to have antitumor activity in vitro, and may have potential as a chemotherapeutic agent. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, and may have applications in the treatment of conditions such as arthritis and neurodegenerative diseases.

properties

IUPAC Name

1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S2/c16-12(15-11-4-2-1-3-5-11)14-8-13(17)9-18-6-7-19-10-13/h1-5,17H,6-10H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFVQJNFWOVKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CS1)(CNC(=O)NC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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